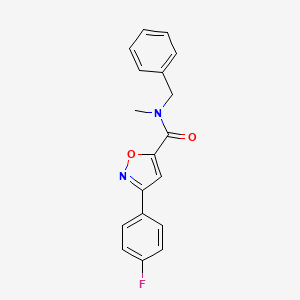

N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including the use of specific reagents and conditions to introduce the fluorophenyl and isoxazole components into the molecular framework. Techniques such as the Fries rearrangement, cyclization reactions, and coupling methods are commonly employed. For instance, Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing the innovation in synthetic methodologies for such compounds (Moreno-Fuquen et al., 2019).

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Compounds like N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide could be explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Research into related compounds, such as the orexin receptor antagonist SB-649868, has provided insights into the metabolic pathways and elimination mechanisms of therapeutic agents, highlighting the importance of understanding drug disposition for effective clinical development (Renzulli et al., 2011).

Antitumor Activity

Several fluorinated benzothiazole derivatives have been synthesized and assessed for their antitumor properties. These studies provide a template for the synthesis and evaluation of N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide in cancer research, especially considering the potential cytotoxic effects of fluorinated compounds on various cancer cell lines (Hutchinson et al., 2001).

Mechanistic Insights into Drug Action

Research into the anaerobic transformation of phenols and their fluorinated analogs offers insights into drug action mechanisms, especially for compounds targeting specific enzymatic pathways or receptors. This area of research could be relevant for exploring the biological activity and therapeutic potential of N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide in various disease models (Genthner et al., 1989).

Radiolabeled Compounds for Imaging

The development of fluorine-18-labeled compounds for PET imaging, such as the 5-HT1A antagonists, demonstrates the application of fluorinated compounds in diagnostic imaging. N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide could potentially be modified for use in imaging studies to investigate receptor distribution, density, or drug-receptor interactions in vivo (Lang et al., 1999).

Antimicrobial and Antipathogenic Activity

Research on thiourea derivatives, including those with fluorophenyl components, has shown significant antimicrobial and antibiofilm properties against various bacterial strains. This suggests that compounds like N-benzyl-3-(4-fluorophenyl)-N-methyl-5-isoxazolecarboxamide could be explored for their antimicrobial efficacy, particularly in addressing resistant bacterial infections and biofilm-related challenges (Limban et al., 2011).

properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)-N-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-21(12-13-5-3-2-4-6-13)18(22)17-11-16(20-23-17)14-7-9-15(19)10-8-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSMXNYCEVRZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-fluorophenyl)-N-methyl-1,2-oxazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)

![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)

![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)

![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)